molecular formula C8H7BrClNO4 B2899573 5-bromo-2-(carboxymethyl)pyridine-3-carboxylicacidhydrochloride CAS No. 2413877-97-9

5-bromo-2-(carboxymethyl)pyridine-3-carboxylicacidhydrochloride

Cat. No.: B2899573
CAS No.: 2413877-97-9
M. Wt: 296.5
InChI Key: GISFXZZZDHNHBS-UHFFFAOYSA-N
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Description

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrNO4·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the bromination of 2-(carboxymethyl)pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4.ClH/c9-4-1-5(8(13)14)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLDNFQDBYAJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)CC(=O)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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